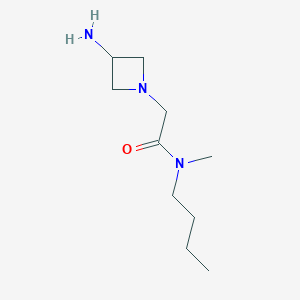
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the reaction of amines with beta-lactams . Another method involves the aza-Michael addition of NH-heterocycles with certain acetates .
Molecular Structure Analysis
Azetidines have a four-membered ring structure with one nitrogen atom . The specific structure of “2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide” would depend on the positions and orientations of the butyl and methylacetamide groups.
Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Azetidines, in general, are stable compounds that can exist as either solids or liquids depending on their specific structures .
Applications De Recherche Scientifique
Structure-Activity Relationships in Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), leading to the development of compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models. This research suggests the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Novel Antibacterial Quinolone Derivatives
A study reported the synthesis of quinolone derivatives with potent antibacterial activity against Gram-positive and Gram-negative bacteria. Among these, a compound with an azetidin-1-yl group showed significantly higher potency compared to known antibiotics against resistant strains, highlighting the potential of these compounds in developing new antibacterial agents (Kuramoto et al., 2003).
Conformational Preferences of N-Substituted β-Lactams
Molecular orbital studies on N-substituted monocyclic β-lactams provided insights into their conformational stability and reactivity. This research aids in understanding the structure-activity relationships of β-lactam antibiotics, potentially guiding the design of new antibacterial agents (Boyd, 2009).
Synthesis of Trans-β-Amino Esters with Azetidine Skeleton
A facile method for synthesizing N-protected alkyl 3-aminoazetidine-2-carboxylic esters, a class of conformationally restricted β-amino esters, was developed. These compounds are of interest for their biological relevance and potential applications in medicinal chemistry (Kiss et al., 2007).
Synthesis of Schiff’s Bases and 2-Azetidinones with CNS Activity
Research on the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed compounds with promising antidepressant and nootropic activities. This study suggests the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide . These factors could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues.
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-4-5-12(2)10(14)8-13-6-9(11)7-13/h9H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPXMNORQOYWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)





![3-amino-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1488761.png)

